2-(3-methylphenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine
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Overview
Description
(E)-N-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE typically involves the condensation of 2-(3-methylphenyl)-1,3-benzoxazole-5-carbaldehyde with 3-nitroaniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
(E)-N-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-N-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound’s nitrophenyl group can participate in redox reactions, while the benzoxazole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE
- (E)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE
Uniqueness
(E)-N-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE is unique due to the specific positioning of the methyl and nitro groups, which influence its reactivity and interaction with molecular targets. This distinct structure imparts unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H15N3O3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C21H15N3O3/c1-14-4-2-6-16(10-14)21-23-19-12-17(8-9-20(19)27-21)22-13-15-5-3-7-18(11-15)24(25)26/h2-13H,1H3 |
InChI Key |
IICIWUKWIQWYTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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